molecular formula C19H23N5O B12232038 N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline

N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline

Cat. No.: B12232038
M. Wt: 337.4 g/mol
InChI Key: DYCRGHWYZXTGMZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline is a complex organic compound that features a unique structure combining pyrimidine and pyrrolo[3,4-c]pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context .

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

[3-(dimethylamino)phenyl]-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone

InChI

InChI=1S/C19H23N5O/c1-22(2)17-6-3-5-14(9-17)18(25)23-10-15-12-24(13-16(15)11-23)19-20-7-4-8-21-19/h3-9,15-16H,10-13H2,1-2H3

InChI Key

DYCRGHWYZXTGMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC3CN(CC3C2)C4=NC=CC=N4

Origin of Product

United States

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